molecular formula C16H16N2O3 B12178720 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B12178720
M. Wt: 284.31 g/mol
InChI Key: BSXZJRPQZVYZFF-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic compound that combines structural elements of benzofuran and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Pyridine Derivative Preparation: The 6-methoxypyridine-3-yl moiety can be prepared through various methods, including the reaction of 3-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves coupling the benzofuran and pyridine derivatives through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features could enable it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests it might exhibit pharmacological activity, such as anti-inflammatory or anticancer effects.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1-benzofuran-6-yl)acetamide: Lacks the pyridine moiety, potentially altering its biological activity and chemical reactivity.

    N-(6-methoxypyridin-3-yl)acetamide: Lacks the benzofuran ring, which could impact its overall properties and applications.

Uniqueness

The combination of benzofuran and pyridine rings in 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide provides a unique structural framework that can be exploited for various applications. This dual-ring system may confer enhanced stability, specific binding properties, and versatile reactivity compared to simpler analogs.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C16H16N2O3/c1-20-16-5-4-13(10-17-16)18-15(19)9-11-2-3-12-6-7-21-14(12)8-11/h2-5,8,10H,6-7,9H2,1H3,(H,18,19)

InChI Key

BSXZJRPQZVYZFF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CC2=CC3=C(CCO3)C=C2

Origin of Product

United States

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